2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
Description
The compound "2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide" features a hybrid structure combining indole and 1,2,4-triazole moieties linked via an acetamide group. Key structural elements include a 4-methoxy-substituted indole core and a 1,2,4-triazole ring substituted with a 4-methoxyphenethyl group. The methoxy groups likely enhance solubility compared to halogenated analogs, while the phenethyl side chain may improve target binding through hydrophobic interactions .
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-16-9-6-15(7-10-16)8-11-20-23-22(26-25-20)24-21(28)14-27-13-12-17-18(27)4-3-5-19(17)30-2/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
FOATUZWQDLSEFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic derivative that combines an indole moiety with a triazole structure, both of which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anti-tumor, anti-bacterial, and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anti-Tumor Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its anti-tumor activity against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and DNA gyrase. These enzymes are crucial for DNA synthesis and repair, making them prime targets for anti-cancer drugs .
- Case Study : In a study involving the National Cancer Institute's 60 cell line panel, the compound exhibited significant cytotoxicity against several cancer types, including leukemia and breast cancer. The growth inhibition (GI50) values were notably low, indicating strong anti-cancer potential .
| Cancer Type | GI50 (μM) |
|---|---|
| Breast Cancer | 12.5 |
| Colon Cancer | 15.0 |
| Leukemia | 10.0 |
Anti-Bacterial Activity
The compound has also demonstrated promising anti-bacterial properties.
- Efficacy : The presence of halogen substituents in similar triazole derivatives has been linked to enhanced antibacterial activity. The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MIC) below 20 μg/mL .
- Mechanism : Docking studies suggest that the compound may inhibit bacterial cell wall synthesis by targeting glucosamine-6-phosphate synthase and other essential enzymes, thereby disrupting bacterial growth .
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus cereus | 18 |
Anti-Inflammatory Activity
In addition to its anti-tumor and anti-bacterial effects, the compound exhibits significant anti-inflammatory properties.
- Study Results : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Indole Moiety : Known for its role in various biological activities, the indole ring contributes to the overall potency of the compound.
- Triazole Ring : This component is associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
- Methoxy Substituents : The presence of methoxy groups may increase lipophilicity and facilitate better cellular uptake.
Comparison with Similar Compounds
Indole-Triazole Hybrids
- N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide: Differs by having a 3,4-dimethoxyphenethyl group instead of 4-methoxyphenethyl.
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide : Replaces the triazole with a 2-methoxyethyl acetamide and introduces a chlorobenzoyl group. The chlorine enhances lipophilicity, while the benzoyl group may reduce metabolic stability .
- N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Features a mercapto-triazole and phenyl substituent.
Triazole-Acetamide Derivatives
- Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate: Incorporates a bromophenyl group and thioether linkage.
- 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide : Uses a 1,2,3-triazole with a fluorophenyl group. Fluorine’s electronegativity may enhance binding to aromatic residues in enzymes .
Physicochemical Properties
*Calculated using ChemDraw. †Estimated based on analogs.
Research Findings
- Substituent Effects : Methoxy groups improve aqueous solubility but may reduce membrane penetration compared to halogenated analogs. The 4-methoxyphenethyl group balances hydrophobicity and steric accessibility .
- Triazole vs. Other Heterocycles : 1,2,4-Triazoles offer better metabolic stability than 1,2,3-triazoles but may exhibit lower hydrogen-bonding capacity compared to imidazoles .
- Biological Performance : While chloro/nitro derivatives () show potent cytotoxicity, the target compound’s design prioritizes selectivity, making it suitable for long-term therapeutic use.
Q & A
What are the established synthetic routes for this compound, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves coupling an indole derivative with a triazole-containing acetamide intermediate. For example, analogous compounds (e.g., FP1-12 derivatives) are synthesized via refluxing intermediates (e.g., 4-amino-triazoles and chloroacetamides) in pyridine with zeolite catalysts, followed by recrystallization from ethanol . Key steps include:
- Nucleophilic substitution : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or ethanol-DMF mixtures) .
- Validation : NMR (¹H/¹³C), HRMS, and elemental analysis confirm purity and structure .
How can structural discrepancies in NMR data be resolved during characterization?
Advanced Analysis:
Discrepancies in NMR signals (e.g., tautomerism or solvent effects) are addressed via:
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for pyrazole-triazole hybrids (e.g., ) .
- Elemental analysis : Matches calculated/observed C, H, N percentages to rule out impurities .
What computational approaches predict the anticancer potential of this compound?
Research-Driven Answer:
- Molecular docking : Evaluates binding to targets like Bcl-2/Mcl-1 (e.g., Autodock Vina scoring for indole-triazole derivatives) .
- PASS program : Predicts biological activity (e.g., antiproliferative, apoptosis-inducing) based on structural fingerprints .
- ADMET prediction : SwissADME or ADMETLab assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
How are conflicting SAR data for substituent effects reconciled?
Data Contradiction Resolution:
Conflicting structure-activity relationship (SAR) results are addressed by:
- Systematic variation : Testing substituents (e.g., 4-methoxy vs. 4-nitro on indole) under standardized assays (e.g., MTT against MCF-7 cells) .
- Meta-analysis : Comparing trends across studies (e.g., ’s methoxy groups enhancing solubility vs. ’s ethoxy groups improving metabolic stability) .
- Physicochemical profiling : LogP and polar surface area measurements explain bioavailability differences .
What strategies optimize triazole-acetamide coupling reaction yields?
Advanced Synthesis Tactics:
- Catalyst selection : CuI or zeolites enhance regioselectivity in click chemistry .
- Solvent optimization : DMF or THF improves solubility of hydrophobic intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >85% yield .
How is hydrolytic degradation of the acetamide moiety mitigated?
Stability Studies:
- pH-dependent stability assays : Incubate compound in PBS (pH 7.4) at 37°C, monitor degradation via HPLC .
- Structural modifications : Electron-withdrawing groups (e.g., nitro) reduce hydrolysis rates .
- Formulation : Lyophilization with trehalose or cyclodextrin enhances shelf life .
What in vitro models elucidate its anticancer mechanism?
Mechanistic Workflow:
- Apoptosis assays : Annexin V/PI staining (flow cytometry) and caspase-3/7 activation (luminescence) .
- Cell cycle analysis : PI staining (flow cytometry) identifies G1/S or G2/M arrest .
- Western blotting : Quantifies Bcl-2, Bax, and PARP cleavage to confirm apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
